molecular formula C16H12O6 B5711315 Piperonylic acid piperonyl ester

Piperonylic acid piperonyl ester

Cat. No.: B5711315
M. Wt: 300.26 g/mol
InChI Key: FFPTUNHKEQKODI-UHFFFAOYSA-N
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Description

Piperonylic acid piperonyl ester is an organic compound derived from piperonylic acid, which is a metabolite found in black pepper (Piper nigrum) and long pepper (Piper longum). This compound is known for its various applications in the fields of chemistry, biology, and medicine due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperonylic acid can be synthesized through the oxidation of piperic acid, piperonal, safrole, or isosafrole using potassium permanganate . The esterification of piperonylic acid with piperonyl alcohol can be achieved using standard esterification techniques, such as Fischer esterification, which involves the reaction of an acid with an alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of piperonylic acid piperonyl ester typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Piperonylic acid piperonyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form piperonal and other derivatives.

    Reduction: Reduction reactions can convert the ester into corresponding alcohols and acids.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Piperonal and related aldehydes.

    Reduction: Piperonyl alcohol and piperonylic acid.

    Substitution: Various substituted esters and amides.

Comparison with Similar Compounds

Piperonylic acid piperonyl ester can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique combination of chemical reactivity and biological activity. Its ability to modulate key biological pathways and its versatility in chemical synthesis make it a valuable compound in various fields of research and industry.

Biological Activity

Piperonylic acid piperonyl ester, a derivative of piperonylic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields such as agriculture and medicine.

Chemical Structure and Properties

This compound is derived from piperonylic acid, which is an aromatic compound primarily found in black pepper. Its chemical formula is C16H12O6C_{16}H_{12}O_6 and it features a piperonyl group that enhances its biological activity. The modification of piperonylic acid into piperonyl esters has been shown to improve its efficacy against various pathogens.

Antibacterial Activity

Recent studies have demonstrated that piperonylic acid derivatives exhibit significant antibacterial properties. For example, a study synthesized novel piperonylic acid derivatives containing sulfonic acid esters, which showed remarkable antibacterial activity against Pseudomonas syringae with inhibition values of 99% at 100 μg/ml .

Table 1: Antibacterial Activity of Piperonylic Acid Derivatives

CompoundTarget BacteriaInhibition (%) at 100 μg/mlReference
Compound 41Pseudomonas syringae99
Compound XXanthomonas axonopodis85
Compound YRalstonia solanacearum90

Piperonylic acid acts as an inhibitor of the enzyme cinnamate-4-hydroxylase (C4H), which is crucial in the biosynthesis of lignin in plants. This inhibition affects phytohormone levels by interfering with the conjugation of indole-3-acetic acid (IAA), leading to increased concentrations of IAA and other phytohormones such as jasmonic and salicylic acids . The deregulation of these hormones can result in altered plant growth and development.

Insecticidal Properties

In addition to its antibacterial effects, piperonylic acid derivatives have shown moderate insecticidal activity. For instance, certain compounds were effective against Spodoptera frugiperda, indicating potential use in agricultural pest management . The combination of piperonyl compounds with essential oils has been shown to enhance insecticidal efficacy through synergistic effects on detoxification enzymes in insects .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of piperonylic acid derivatives:

  • Antimicrobial Applications : A case study involving the synthesis of new derivatives demonstrated enhanced antibacterial activity compared to traditional agents, suggesting their potential as agricultural bactericides .
  • Plant Growth Regulation : Research indicated that piperonylic acid influences phytohormone homeostasis, impacting plant responses to environmental stressors .
  • Insect Control : The synergistic effects observed when combining piperonyl compounds with essential oils suggest new strategies for pest control that could reduce reliance on synthetic pesticides .

Properties

IUPAC Name

1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c17-16(11-2-4-13-15(6-11)22-9-20-13)18-7-10-1-3-12-14(5-10)21-8-19-12/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPTUNHKEQKODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345936
Record name Piperonylic acid piperonyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3005-52-5
Record name Piperonylic acid piperonyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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